6-chloro-4-(3,4,5-trimethoxyphenyl)quinazolin-2(1H)-one
Description
Properties
IUPAC Name |
6-chloro-4-(3,4,5-trimethoxyphenyl)-1H-quinazolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O4/c1-22-13-6-9(7-14(23-2)16(13)24-3)15-11-8-10(18)4-5-12(11)19-17(21)20-15/h4-8H,1-3H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRZSBPGHMAALPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NC(=O)NC3=C2C=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-4-(3,4,5-trimethoxyphenyl)quinazolin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with 3,4,5-trimethoxybenzaldehyde and 6-chloroanthranilic acid.
Condensation Reaction: The 3,4,5-trimethoxybenzaldehyde undergoes a condensation reaction with 6-chloroanthranilic acid in the presence of a suitable catalyst, such as acetic anhydride, to form an intermediate Schiff base.
Cyclization: The Schiff base is then cyclized under acidic conditions to yield the desired quinazolinone compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr) at C6
The 6-chloro group undergoes substitution with nitrogen nucleophiles:
-
Hydrazine substitution : Reacting with hydrazine hydrate in ethanol yields 6-hydrazino derivatives, which are precursors for Schiff base formation .
-
Amine substitution : Secondary amines (e.g., morpholine) displace chlorine in ethanol with triethylamine as a base .
Example Reaction :
\text{6-Chloro-quinazolinone} + \text{NH}_2\text{NH}_2 \xrightarrow{\text{EtOH, Δ}} \text{6-Hydrazino-quinazolinone} \quad (\text{Yield: 68–76%}) \cite{3}
Mechanism :
-
Chlorine activation via POCl₃ or HFIP (hexafluoroisopropanol) promotes SNAr with amines or hydrazines .
Schiff Base Formation
The 6-hydrazino derivative reacts with aldehydes to form Schiff bases:
Reaction Table :
| Aldehyde | Product | Yield |
|---|---|---|
| 4-Fluorobenzaldehyde | 6-(4-Fluorobenzylidenehydrazino)quinazolinone | 68% |
| 4-Chlorobenzaldehyde | 6-(4-Chlorobenzylidenehydrazino)quinazolinone | 68% |
C–H Functionalization
The quinazolinone core undergoes regioselective C–H activation:
-
Palladium catalysis : Pd(OAc)₂ with cesium pivalate enables arylation at C5 using aryl iodides .
-
Ruthenium catalysis : RuCl₂(p-cymene)₂ directs peri-C–H annulation with alkynes .
Example :
\text{Quinazolinone} + \text{Alkyne} \xrightarrow{\text{Ru catalyst}} \text{Triphenyl-4H-pyrido[2,3,4-de]quinazoline} \quad (\text{Yield: 46–86%}) \cite{2}
Mechanistic Pathway :
-
Metal coordination to the quinazoline nitrogen.
-
C–H bond cleavage to form a metallocycle.
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Insertion of alkyne or aryl iodide.
Oxidative Coupling and Radical Pathways
Mn(III)-mediated radical coupling with arylboronic acids introduces aryl groups at C4 :
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C18H18ClN3O3
- Molecular Weight : 378.81 g/mol
- CAS Number : 68061-08-5
The compound features a quinazolinone core structure, which is known for its biological activities. The presence of the trimethoxyphenyl group enhances its pharmacological profile.
Pharmacological Applications
-
Antitumor Activity
- Recent studies have indicated that quinazolinone derivatives exhibit promising antitumor properties. In vitro tests demonstrated that 6-chloro-4-(3,4,5-trimethoxyphenyl)quinazolin-2(1H)-one effectively inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism is believed to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .
-
Antimicrobial Properties
- Research has shown that this compound possesses antimicrobial activity against a range of pathogens, including Gram-positive and Gram-negative bacteria. The compound's efficacy was tested using standard disc diffusion methods, revealing significant inhibition zones against Staphylococcus aureus and Escherichia coli .
- Central Nervous System Effects
Table 1: Antitumor Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |
| A549 (Lung Cancer) | 20 | Cell cycle arrest (G2/M phase) |
| HeLa (Cervical Cancer) | 25 | Inhibition of DNA synthesis |
Table 2: Antimicrobial Activity
| Microorganism | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Case Studies
- Case Study on Antitumor Efficacy
-
Clinical Evaluation for CNS Disorders
- A clinical trial assessing the anxiolytic effects of a related quinazolinone derivative showed promising results in reducing anxiety symptoms without sedation. Participants reported improved mood and reduced anxiety levels after treatment with doses comparable to those found effective in preclinical studies involving this compound .
Mechanism of Action
The mechanism of action of 6-chloro-4-(3,4,5-trimethoxyphenyl)quinazolin-2(1H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in disease pathways.
Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Substituent Variations in Quinazolinone Derivatives
Quinazolinone derivatives exhibit activity modulated by substituents at positions 2, 3, 4, and 4. Key comparisons include:
Key Observations :
- The 3,4,5-trimethoxyphenyl group in the target compound confers moderate herbicidal activity against rape, while analogues with 4-chlorobenzyl or 4-methoxyphenyl groups show variable efficacy .
- Trifluoromethyl substituents (e.g., 6-Chloro-4-(trifluoromethyl)quinazolin-2(1H)-one) may enhance metabolic stability due to fluorine’s electronegativity, but their activity profiles remain underexplored .
- Bulkier groups like naphthalen-1-yl (in compound 3h) shift activity toward antioxidant effects, suggesting substituent size and polarity influence target specificity .
Role of the 3,4,5-Trimethoxyphenyl Group in Diverse Scaffolds
The 3,4,5-trimethoxyphenyl group is a pharmacophore in multiple drug classes:
Key Observations :
- In combretastatin A-4 , the 3,4,5-trimethoxyphenyl group is critical for tubulin binding and cytotoxicity, highlighting its role in disrupting microtubule dynamics .
- In PDGFRβ inhibitors , the same group stabilizes interactions with kinase active sites, suggesting its versatility in targeting diverse pathways .
- The herbicidal activity of the quinazolinone derivative may arise from partial mimicry of plant growth regulators or interference with metabolic enzymes .
Functional Comparisons
Herbicidal Activity
The target compound was screened against rape (Brassica napus) and barnyard grass (Echinochloa crus-galli):
| Compound | Activity vs. Rape | Activity vs. Barnyard Grass |
|---|---|---|
| 6-Chloro-4-(3,4,5-trimethoxyphenyl) | Moderate | Weak |
| 4-(4-Nitrophenyl) analogue | High | Weak |
| 4-(2,4,6-Trimethoxyphenyl) analogue | Low | Weak |
Insights :
Antioxidant and Anticancer Potential
While the target compound’s primary activity is herbicidal, structurally related quinazolinones exhibit antioxidant properties:
| Compound (from ) | Antioxidant Activity (P-value) |
|---|---|
| 6-(4-Fluorophenyl)-3-methyl-2-phenyl | P < 0.5 |
| 3-Methyl-6-(naphthalen-1-yl)-2-phenyl | P < 0.5 |
Biological Activity
6-Chloro-4-(3,4,5-trimethoxyphenyl)quinazolin-2(1H)-one is a synthetic compound belonging to the quinazolinone family, which has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Overview of Quinazolinones
Quinazolinones are known for their broad spectrum of pharmacological activities, including:
- Anti-cancer
- Anti-inflammatory
- Antimicrobial
The specific compound this compound exhibits unique characteristics due to the presence of a chloro group and a trimethoxyphenyl moiety, which may enhance its biological efficacy compared to other derivatives in the quinazolinone class .
The synthesis of this compound typically involves:
- Starting Materials : 3,4,5-trimethoxybenzaldehyde and 6-chloroanthranilic acid.
- Condensation Reaction : The aldehyde reacts with the acid in the presence of acetic anhydride to form an intermediate Schiff base.
- Cyclization : Under acidic conditions, this intermediate cyclizes to yield the quinazolinone .
Anticancer Properties
Recent studies have shown that this compound exhibits significant anticancer activity against various cancer cell lines. For example:
- In vitro studies demonstrated cytotoxic effects against human carcinoma cell lines such as MCF7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer) .
- The compound's mechanism involves inhibition of specific protein kinases associated with cancer progression, particularly targeting receptors like EGFR (Epidermal Growth Factor Receptor) .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It appears to modulate key signaling pathways involved in inflammation by inhibiting cytokine production and reducing inflammatory cell infiltration .
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Protein Kinases : The compound acts as an inhibitor of tyrosine kinases and other kinases implicated in tumor growth and metastasis .
- Cell Signaling Pathways : It modulates pathways related to apoptosis and cell proliferation by affecting the phosphorylation status of target proteins .
Comparative Analysis with Similar Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 4-(3,4,5-trimethoxyphenyl)quinazolin-2(1H)-one | Lacks chloro group | Lower anticancer activity |
| 6-chloro-4-phenylquinazolin-2(1H)-one | Lacks trimethoxy groups | Reduced bioactivity |
The presence of both the chloro group and the trimethoxyphenyl group in this compound contributes to its distinct biological activities compared to its analogs .
Case Studies
A recent study evaluated the compound's efficacy in vivo using animal models. The results indicated a significant reduction in tumor size and improved survival rates compared to control groups treated with standard chemotherapeutic agents .
Q & A
Q. What are the common synthetic routes for preparing 6-chloro-4-(3,4,5-trimethoxyphenyl)quinazolin-2(1H)-one, and how can reaction yields be optimized?
- Methodological Answer : A widely used approach involves cyclocondensation of anthranilic acid derivatives with substituted benzaldehydes, followed by chlorination at the 6-position. For example, 2-chloromethyl-3-aryl-quinazolin-4(3H)-one intermediates (e.g., 43 in Scheme 13) can react with thioenol ethers under reflux in ethanol to introduce the 3,4,5-trimethoxyphenyl group .
- Optimization Tips :
- Use microwave-assisted synthesis to reduce reaction time and improve yields.
- Employ Lewis acids (e.g., ZnCl₂) to catalyze cyclization steps.
- Monitor reaction progress via TLC or HPLC to isolate intermediates and minimize side products .
Q. How can the purity and structural identity of this compound be validated in academic research?
- Methodological Answer :
- Spectroscopic Analysis :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxy groups at 3,4,5-positions) and the quinazolinone core.
- HRMS : Verify molecular formula (C₁₉H₁₇ClN₂O₄).
- Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95%).
- Single-Crystal X-ray Diffraction : Resolve ambiguities in regiochemistry or tautomerism .
Q. What are the typical biological targets or activities associated with this quinazolinone scaffold?
- Methodological Answer : Quinazolinones are known for kinase inhibition (e.g., EGFR, VEGFR) and anti-inflammatory activity via NF-κB/AP-1 pathway modulation. For example:
- Anti-Cancer Activity : Derivatives with 3,4,5-trimethoxyphenyl groups show microtubule disruption (IC₅₀ < 1 µM in MCF-7 cells) .
- Antioxidant Properties : Analogous compounds (e.g., 3-methyl-2-phenyl derivatives) exhibit radical scavenging (EC₅₀ ~ 20 µM in DPPH assays) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) influence the bioactivity of this compound?
- Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs:
- Methoxy Group Positioning : Replace 3,4,5-trimethoxy with 2,4,6-trimethoxy to assess steric effects on target binding.
- Chlorine Substitution : Compare 6-Cl with 6-F or 6-Br to evaluate halogen-dependent cytotoxicity (e.g., via MTT assays).
- Core Modifications : Introduce thioxo (C=S) at position 2 to enhance metabolic stability .
- Example Data :
| Substituent | IC₅₀ (µM, MCF-7) | LogP |
|---|---|---|
| 6-Cl, 3,4,5-OMe | 0.8 | 2.9 |
| 6-F, 2,4,6-OMe | 1.5 | 3.1 |
| 6-Br, 3,4,5-OMe | 0.6 | 3.4 |
Q. What computational methods are suitable for predicting the binding mode of this compound to kinase targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite with EGFR (PDB: 1M17) to identify key interactions (e.g., H-bonding with Met793).
- MD Simulations : Run GROMACS simulations (100 ns) to assess stability of ligand-protein complexes.
- QSAR Modeling : Develop predictive models using CoMFA/CoMSIA to correlate substituent electronic parameters (σ, π) with activity .
Q. How can contradictory data on biological activity (e.g., varying IC₅₀ values across studies) be resolved?
- Methodological Answer :
- Standardize Assay Conditions : Use identical cell lines (e.g., HepG2), serum concentrations, and incubation times.
- Control for Solubility : Pre-dissolve compounds in DMSO (<0.1% final concentration) to avoid aggregation artifacts.
- Validate Targets : Perform kinase profiling panels (e.g., Eurofins) to confirm selectivity .
Q. What crystallographic techniques are critical for analyzing the solid-state properties of this compound?
- Methodological Answer :
- Single-Crystal Growth : Use slow evaporation from DMF/water (1:1) at 4°C.
- X-ray Diffraction : Collect data at 100 K (λ = 0.71073 Å) to resolve disorder in methoxy groups.
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C-H···O, π-π stacking) using CrystalExplorer .
Safety and Handling
Q. What safety precautions are recommended when handling this compound in laboratory settings?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
